
Ketoprofen amide
Description
Contextualization of Non-Steroidal Anti-inflammatory Drugs (NSAIDs) and Ketoprofen
Non-steroidal anti-inflammatory drugs (NSAIDs) are a class of medications widely utilized for their analgesic, antipyretic, and anti-inflammatory properties. nih.gov A prominent member of this class is ketoprofen, a derivative of arylpropionic acid first synthesized in 1967. mdpi.comscientific-publications.net Its therapeutic effects are attributed to the reversible inhibition of cyclooxygenase-1 and cyclooxygenase-2 (COX-1 and COX-2) enzymes, which in turn reduces the production of prostaglandins, key mediators of inflammation. mdpi.com While effective, the use of NSAIDs like ketoprofen can be associated with side effects, particularly gastrointestinal irritation, which is largely attributed to the presence of a free carboxylic acid group in their chemical structure. mdpi.comijpsonline.comresearchgate.net
Rationale for Derivatization of Ketoprofen into Amides
The primary motivation for the derivatization of ketoprofen into its amide forms is to mitigate the gastrointestinal side effects associated with the parent drug. mdpi.comijpsonline.com By modifying the carboxylic acid moiety, researchers aim to create prodrugs or new chemical entities with an improved therapeutic profile. nih.govresearchgate.net This chemical modification can influence several properties of the molecule, including its solubility, lipophilicity, and interaction with biological targets. ontosight.aiscispace.com The conversion to an amide can lead to a number of desired outcomes, such as reduced gastric irritation, prolonged plasma half-life, and enhanced anti-inflammatory and analgesic activities compared to the original ketoprofen molecule. nih.govijpsonline.com Some ketoprofen amides have been investigated for their potential to exhibit anti-inflammatory activity independent of their conversion back to the parent compound. nih.gov
Overview of Academic Research Trajectories for Ketoprofen Amide Derivatives
Academic research into this compound derivatives has explored a variety of chemical modifications and potential therapeutic applications. A significant area of focus has been the synthesis of novel amide derivatives and the evaluation of their pharmacological activities. ijpsonline.com This includes the creation of ketoprofen amides with various amines, such as primary, secondary, and hydroxylamines, as well as amino acids like β-alanine. researchgate.net
Investigations have extended to the development of ketoprofenamides with heterocyclic residues, which have also demonstrated notable analgesic and anti-inflammatory properties. nih.gov Furthermore, research has delved into the creation of more complex derivatives, such as amidocarbamates of ketoprofen, to explore their potential antioxidative, antiviral, and cytostatic activities. nih.gov Another research avenue involves the synthesis of ester and amide prodrugs to enhance the drug's delivery and efficacy. openmedicinalchemistryjournal.com Some studies have explored the potential for ketoprofen amides to act as selective COX-2 inhibitors, which could offer a better safety profile regarding gastrointestinal side effects. capes.gov.br The overarching goal of these diverse research trajectories is to develop new ketoprofen-based therapeutic agents with improved efficacy and reduced adverse effects. ontosight.ai
Detailed Research Findings
A significant body of research has been dedicated to the synthesis and evaluation of various this compound derivatives. For instance, a series of new ketoprofenamides were synthesized through the aminolysis of ketoprofen benzotriazolide with different amines. researchgate.net The resulting compounds were characterized using various spectroscopic methods and are considered potential prodrugs of ketoprofen. researchgate.net
In another study, novel ketoprofen derivatives bearing both amide and carbamate functionalities were prepared. nih.gov These compounds were screened for a range of biological activities, with some exhibiting excellent inhibition of lipid peroxidation and high soybean lipoxygenase inhibition activity. nih.gov Research has also focused on synthesizing Mannich bases of ketoprofen amides, which were then evaluated for their analgesic and anti-inflammatory activities. ijpsonline.com
The exploration of ketoprofen amides has also entered the realm of computational chemistry. In silico molecular docking and ADMET (adsorption, distribution, metabolism, excretion, and toxicity) evaluations have been used to investigate the potential of ketoprofen amides as anticancer agents by targeting the COX-2 enzyme. ashdin.com These computational studies help in predicting the binding affinities and pharmacokinetic properties of the derivatives, guiding further experimental research. ashdin.com
Furthermore, the synthesis of ketoprofen derivatives with heterocyclic moieties like 2-amino-5-methyl-1,3,4-thiadiazole has been reported to yield compounds with significant anti-inflammatory activity and reduced ulcerogenic effects. scispace.com The derivatization of ketoprofen's carboxylic acid group is a key strategy to overcome its irritating effects. mdpi.com This has led to the creation of various N-containing heterocyclic hybrids of ketoprofen, which have been evaluated for their anti-inflammatory drug denaturation inhibition activity. mdpi.com
Compound Data
Properties
IUPAC Name |
2-(3-benzoylphenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-11(16(17)19)13-8-5-9-14(10-13)15(18)12-6-3-2-4-7-12/h2-11H,1H3,(H2,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWMCJJRUWWDSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974924 | |
Record name | 2-(3-Benzoylphenyl)propanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50974924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59512-16-2 | |
Record name | Ketoprofen amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059512162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-Benzoylphenyl)propanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50974924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KETOPROFEN AMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50IY2AXR5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Modifications of Ketoprofen to Amides
General Principles of Amide Formation from Carboxylic Acid Derivatives
Amide bond formation is a cornerstone of organic synthesis. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid group must first be "activated" to facilitate the nucleophilic attack by the amine. This activation typically involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, an acid anhydride, or an active ester. Common coupling reagents are often employed to facilitate this process in a one-pot procedure. These reagents activate the carboxyl group, making it susceptible to reaction with an amine to form the desired amide.
Specific Synthetic Routes for Ketoprofen Amides
Several established methods have been successfully applied to the synthesis of ketoprofen amides, each with its own advantages and applications.
Benzotriazole-Mediated Synthesis of Ketoprofen Amides
A versatile method for synthesizing ketoprofen amides involves the use of benzotriazole as an activating agent. researchgate.netsrce.hrresearchgate.netsrce.hr In this approach, the carboxylic acid group of ketoprofen is reacted with a benzotriazole-based reagent, such as 1-(N-benzotriazolecarboxylic acid chloride), to form an active intermediate, ketoprofen benzotriazolide. researchgate.netsrce.hr This intermediate is then subjected to aminolysis with a variety of primary and secondary amines, hydroxylamines, or amino acids to yield the corresponding ketoprofen amides. researchgate.netsrce.hrresearchgate.net This method is advantageous due to its mild reaction conditions and the ability to synthesize a diverse range of amide derivatives. researchgate.net
For instance, a series of novel ketoprofen amides were prepared through the aminolysis of ketoprofen benzotriazolide with primary amines (propylamine, cyclohexylamine, 2-aminoethylamine), a secondary amine (N,N-diethylamine), a hydroxylamine (2-hydroxyethylamine, 3-hydroxypropylamine, N,N-di(2-hydroxyethyl)amine), and the amino acid β-alanine. srce.hr The reactions were typically carried out in solvents like dry toluene for lipophilic amines and acetonitrile for hydrophilic amines. srce.hr
Mannich Reaction Approaches for Ketoprofen Amide Derivatives
The Mannich reaction provides a pathway to synthesize more complex this compound derivatives. ijpsonline.com This three-component reaction involves the aminoalkylation of an acidic proton. wikipedia.orglibretexts.org In the context of ketoprofen amides, the synthesis is often a multi-step process. First, ketoprofen is converted to its primary amide. This amide then acts as the substrate in a Mannich reaction with formaldehyde and a suitable primary or secondary amine. ijpsonline.com This approach allows for the introduction of an aminomethyl group onto the amide nitrogen, leading to a variety of Mannich bases with potential for diverse biological activities. ijpsonline.com
The general mechanism starts with the formation of an iminium ion from the amine and formaldehyde, which then reacts with the nucleophilic amide. libretexts.org A study detailed the synthesis of Mannich base amides of ketoprofen using different amines, which were then evaluated for their pharmacological properties. ijpsonline.com
Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) Coupling Strategies
The use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), is a widely employed and effective method for amide bond formation. ajchem-a.comajchem-a.commdpi.com In this reaction, DCC activates the carboxylic acid group of ketoprofen to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate readily reacts with an amine to produce the this compound and dicyclohexylurea (DCU) as a byproduct. ajchem-a.comorganic-chemistry.org DMAP acts as an acyl transfer catalyst, accelerating the reaction. organic-chemistry.orgnih.gov
This method has been used to synthesize various amide derivatives of ketoprofen by reacting it with different aniline derivatives. ajchem-a.comajchem-a.com The reaction is typically carried out at room temperature in a solvent like dichloromethane. ajchem-a.com While effective, a notable drawback of this method is the removal of the DCU byproduct, which often requires careful purification. nih.gov
Table 1: Comparison of Synthetic Routes for Ketoprofen Amides
Synthetic Route | Key Reagents | General Conditions | Advantages | Disadvantages |
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Benzotriazole-Mediated | Ketoprofen, 1-(N-benzotriazolecarboxylic acid chloride), Amine | Toluene or Acetonitrile, Room Temperature | Mild conditions, high yields, versatile for various amines. researchgate.netsrce.hr | Requires preparation of the benzotriazole reagent. |
Mannich Reaction | This compound, Formaldehyde, Amine | Reflux in Absolute Alcohol | Access to complex Mannich base derivatives. ijpsonline.com | Multi-step synthesis, may require purification of intermediates. |
DCC/DMAP Coupling | Ketoprofen, Amine, DCC, DMAP | Dichloromethane, 0°C to Room Temperature | High efficiency, widely applicable. ajchem-a.comajchem-a.com | Formation of dicyclohexylurea byproduct which can be difficult to remove. nih.gov |
Acyl Chloride Formation | Ketoprofen, Thionyl Chloride, Amine | Reflux, then reaction with amine at low temperature | Simple and direct activation of the carboxylic acid. | Thionyl chloride is a hazardous reagent. |
Synthesis via Acyl Chlorides
A classic and straightforward method for preparing ketoprofen amides involves the initial conversion of ketoprofen into its more reactive acyl chloride derivative. ijpsonline.comasianpubs.org This is typically achieved by treating ketoprofen with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. asianpubs.org The resulting ketoprofen acyl chloride is a highly reactive electrophile that readily reacts with a wide range of primary and secondary amines to form the corresponding amides. ijpsonline.comasianpubs.org This reaction is often carried out at low temperatures to control its reactivity.
For example, ketoprofen acid chloride was prepared by refluxing ketoprofen with thionyl chloride. asianpubs.org The crude acid chloride was then reacted with an excess of chilled ammonium hydroxide to produce the primary this compound. ijpsonline.com This primary amide can then be used as a starting material for further derivatization, such as in the Mannich reaction. ijpsonline.com
Derivatization Strategies for Enhanced Bioactivity and Modulated Profiles
The synthesis of ketoprofen amides is often a starting point for creating derivatives with improved biological properties. Derivatization strategies aim to enhance anti-inflammatory and analgesic activities, while potentially reducing the gastrointestinal side effects associated with the parent drug. nih.govtubitak.gov.trnih.gov
One common strategy is the conjugation of ketoprofen with amino acids. asianpubs.orgnih.gov This approach can lead to prodrugs that are less irritating to the gastric mucosa. nih.gov For instance, glycine amides of ketoprofen have shown comparable anti-inflammatory activity to the parent drug with reduced gastric irritation. nih.gov The synthesis of these conjugates often involves the methods described above, such as the acyl chloride or DCC coupling methods. asianpubs.org
Another approach is to introduce other pharmacologically active moieties into the this compound structure. For example, linking ketoprofen to other molecules with antioxidant properties can create hybrid compounds with a dual mode of action. nih.gov Furthermore, modification of both the carboxylic and carbonyl groups of ketoprofen has been explored to create novel derivatives with unique activity profiles. nih.gov The derivatization of the free carboxylic acid group in NSAIDs like ketoprofen is a viable strategy for developing novel compounds with an improved therapeutic index. tubitak.gov.tr
Amidocarbamate Derivatives of Ketoprofen
A notable class of ketoprofen derivatives incorporates both amide and carbamate functionalities, creating novel amidocarbamate structures. The synthesis of these compounds has been achieved through a multi-step process utilizing a benzotriazole-mediated activation of both the carboxylic and hydroxyl groups. nih.govnih.gov
The general synthetic pathway commences with the selective reduction of the ketone group in ketoprofen to yield a secondary alcohol derivative. This hydroxy derivative then reacts with one or two moles of 1-benzotriazole carboxylic acid chloride. This reaction activates the hydroxyl group, forming a benzotriazole carbamate intermediate. Subsequent reaction of this intermediate with various primary or secondary amines leads to the formation of the final amidocarbamate derivatives. nih.govnih.govepa.gov The use of benzotriazole as an activating group facilitates the reaction under mild conditions. nih.gov
A series of these derivatives has been synthesized and characterized, demonstrating the versatility of this method. nih.govnih.gov The reaction of the activated intermediate with different amines allows for the introduction of a wide range of substituents, including aliphatic, aromatic, and heterocyclic moieties. nih.govnih.gov
Table 1: Examples of Synthesized Amidocarbamate Derivatives of Ketoprofen
Amine Used | Resulting Derivative Structure | Reference |
O-methylhydroxylamine | (3-(1-(Methoxycarbamoyl)ethyl)phenyl)(phenyl)methyl methoxycarbamate | nih.gov |
Cyclohexylamine | (3-(1-Oxo-1-(cyclohexylamino)propan-2-yl)phenyl)(phenyl)methyl cyclohexylcarbamate | nih.gov |
Pyrrolidine | (3-(1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl)phenyl)(phenyl)methyl pyrrolidine-1-carboxylate | nih.gov |
Piperidine | (3-(1-Oxo-1-(piperidin-1-yl)propan-2-yl)phenyl)(phenyl)methyl piperidine-1-carboxylate | nih.gov |
This table is interactive. Click on the headers to sort the data.
Ketoprofen Amides with Heterocyclic Residues (e.g., Thiadiazole, Tetrahydroisoquinoline, Tetrahydroquinoline, Pyrrolidine, Piperidine)
The incorporation of heterocyclic moieties into the ketoprofen structure via an amide linkage has been a significant area of research. This approach has yielded compounds with diverse pharmacological profiles.
Thiadiazole Derivatives: Ketoprofen amides containing a 1,3,4-thiadiazole ring have been synthesized by coupling ketoprofen with an appropriate amino-thiadiazole derivative. researchgate.netjocpr.com A common method involves the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the amide bond formation between the carboxylic acid of ketoprofen and the amino group of the thiadiazole heterocycle. researchgate.netjocpr.com For instance, derivatives have been prepared using 2-amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-(methylthio)-1,3,4-thiadiazole. researchgate.net
Tetrahydroisoquinoline, Tetrahydroquinoline, Pyrrolidine, and Piperidine Derivatives: The synthesis of ketoprofen amides with saturated N-heterocycles like tetrahydroisoquinoline, tetrahydroquinoline, pyrrolidine, and piperidine typically involves a two-step process. mdpi.comresearchgate.net First, the carboxylic acid of ketoprofen is activated. A common method for this activation is the conversion of the carboxylic acid to its corresponding acid chloride using a reagent like thionyl chloride. mdpi.com The resulting 2-(3-benzoylphenyl)propanoyl chloride is then reacted with the desired heterocyclic amine (e.g., pyrrolidine, piperidine, 1,2,3,4-tetrahydroquinoline, or 1,2,3,4-tetrahydroisoquinoline) in the presence of a base, such as triethylamine, to yield the final amide product. mdpi.comresearchgate.net This straightforward approach allows for the efficient synthesis of a variety of heterocyclic ketoprofen amides. mdpi.comresearchgate.net Some of these amides have shown stronger anti-inflammatory action than ketoprofen itself. mdpi.comresearchgate.net
Table 2: Synthesis of Ketoprofen Amides with Heterocyclic Residues
Heterocyclic Amine | Synthetic Method | Resulting Compound | Reference |
2-Amino-5-methyl-1,3,4-thiadiazole | DCC coupling | N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-benzoylphenyl)propanamide | researchgate.netscientific-publications.net |
Pyrrolidine | Acid chloride method | 2-(3-benzoylphenyl)-1-(pyrrolidin-1-yl)propan-1-one | mdpi.comresearchgate.net |
Piperidine | Acid chloride method | 2-(3-benzoylphenyl)-1-(piperidin-1-yl)propan-1-one | mdpi.comresearchgate.net |
1,2,3,4-Tetrahydroquinoline | Acid chloride method | 2-(3-benzoylphenyl)-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one | mdpi.comresearchgate.net |
1,2,3,4-Tetrahydroisoquinoline | Acid chloride method | 2-(3-benzoylphenyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one | mdpi.comresearchgate.net |
This table is interactive. Click on the headers to sort the data.
Chalcone-Amide Hybrid Compounds of Ketoprofen
The synthesis of hybrid molecules combining the structural features of ketoprofen with chalcones through an amide linkage has been explored to develop new compounds with potential biological activities. researchgate.net A series of ketoprofen derivatives bearing aryl chalcone-amide congeners has been synthesized. researchgate.net The synthetic route for these hybrid compounds is a multi-step process that involves the initial preparation of chalcone precursors, which are then coupled to a modified ketoprofen moiety. researchgate.net
The general strategy involves synthesizing a series of chalcones, which are α,β-unsaturated ketones, typically prepared through a Claisen-Schmidt condensation. These chalcones are then functionalized to introduce a group that can react with the ketoprofen backbone. The ketoprofen itself is also modified, often by introducing a linker with a reactive amine group. The final step is the formation of an amide bond between the functionalized chalcone and the modified ketoprofen, creating the chalcone-amide hybrid. researchgate.net
Conjugation with Amino Acids and Hydroxylamines
Masking the carboxylic acid group of ketoprofen through conjugation with amino acids or hydroxylamines is a well-established strategy to create prodrugs or new chemical entities with modified properties.
Amino Acid Conjugates: A variety of ketoprofen-amino acid conjugates have been synthesized by forming an amide bond between the carboxyl group of ketoprofen and the amino group of an amino acid. asianpubs.orgresearchgate.net A common synthetic approach involves first converting ketoprofen to its acid chloride by reacting it with thionyl chloride. asianpubs.org The ketoprofen acid chloride is then reacted with the methyl ester of an amino acid (e.g., phenylalanine, glycine, valine) to yield the corresponding N-acyl-amino acid ester. asianpubs.orgresearchgate.net This method has been used to prepare conjugates with a wide range of amino acids, including phenylalanine, lysine, arginine, glycine, cysteine, valine, glutamine, serine, proline, and alanine. asianpubs.orgresearchgate.net In some cases, peptide coupling agents are employed to facilitate the amide bond formation directly, and the synthesis can be performed using solid-phase peptide synthesis techniques, particularly for conjugation with short peptide sequences like RGD and NGR. brieflands.com
Hydroxylamine Conjugates: Ketoprofenamides can also be prepared by reaction with hydroxylamines. One synthetic route involves the aminolysis of ketoprofen benzotriazolide. researchgate.net In this method, ketoprofen is first reacted with 1-benzotriazolecarboxylic acid chloride to form the activated ketoprofen benzotriazolide intermediate. This intermediate then readily reacts with hydroxylamines, such as O-methylhydroxylamine, to produce the corresponding N-alkoxy amide derivative. nih.govresearchgate.net This reaction proceeds under mild conditions, with the amino group of the hydroxylamine acting as the nucleophile. researchgate.net
Table 3: Examples of Ketoprofen Conjugates with Amino Acids and Hydroxylamines
Conjugated Molecule | Synthetic Method | Resulting Compound Class | Reference |
Phenylalanine methyl ester | Acid chloride method | Ketoprofen-phenylalanine conjugate | asianpubs.orgresearchgate.net |
Glycine methyl ester | Acid chloride method | Ketoprofen-glycine conjugate | asianpubs.orgresearchgate.net |
RGD peptide sequence | Solid-phase peptide synthesis | Ketoprofen-RGD conjugate | brieflands.com |
O-methylhydroxylamine | Benzotriazolide method | N-methoxy ketoprofenamide | nih.gov |
β-Alanine | Benzotriazolide method | N-(2-carboxyethyl) ketoprofenamide | researchgate.netsrce.hr |
This table is interactive. Click on the headers to sort the data.
Analytical Characterization and Structural Elucidation of Ketoprofen Amides
Spectroscopic Techniques for Structural Confirmation
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a primary tool for confirming the formation of the amide bond in ketoprofen derivatives. The presence of a strong absorption band in the region of 1650–1655 cm⁻¹ is a key indicator of the C=O stretching vibration of the newly formed amide group. scispace.com This is often accompanied by the disappearance of the broad O-H stretch of the carboxylic acid from the parent ketoprofen molecule. The spectra also retain the characteristic ketone carbonyl (C=O) stretching vibration from the benzoyl moiety of ketoprofen, although it may sometimes overlap with the amide I band. unizg.hr Additional bands corresponding to N-H stretching vibrations are typically observed around 3300-3500 cm⁻¹. nih.govajchem-a.com
For example, in a series of N-(2-substitutedethyl)propanamide derivatives of (S)-ketoprofen, a strong C=O stretching band for the amide bond was consistently observed between 1650–1655 cm⁻¹. scispace.com Similarly, for N-(4-Chlorophenyl)-2-(3-benzoylphenyl) propanamide, characteristic bands were identified at 3310 cm⁻¹ (N-H amide), 1697 cm⁻¹ (C=O ketone), and 1656 cm⁻¹ (C=O amide). ajchem-a.com
Table 1: Characteristic IR Absorption Bands for Selected Ketoprofen Amides
Compound | Key IR Bands (cm⁻¹) | Reference |
N-(2-(pyridin-2-yl)ethyl)-2-(3-benzoylphenyl)propanamide | 1651 (C=O, amide) | scispace.com |
N-(2-(piperidin-1-yl)ethyl)-2-(3-benzoylphenyl)propanamide | 1653 (C=O, amide) | scispace.com |
N-(2-(1-methylpyrrolidin-2-yl)ethyl)-2-(3-benzoylphenyl)propanamide | 1653 (C=O, amide) | scispace.com |
N-(4-Chlorophenyl)-2-(3-benzoylphenyl) propanamide | 3310 (NH amide), 1697 (C=O), 1656 (C=O amide) | ajchem-a.com |
Benzhydryl ketoprofen amide | 3303, 3265 (N-H), 1695 (C=O ketone), 1650 (C=O amide) | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the detailed structural elucidation of ketoprofen amides.
¹H NMR spectra provide information on the chemical environment of protons. The formation of the amide bond is often confirmed by the appearance of a signal for the amide proton (N-H), typically as a singlet or a broad signal in the downfield region (around 8.0-11.0 ppm), depending on the solvent and the specific structure. scispace.comnih.gov The protons of the ketoprofen backbone, including the aromatic protons of the benzoylphenyl group and the methyl and methine protons of the propanoic acid moiety, are also observed, often with characteristic shifts and coupling patterns. scispace.comscientific-publications.net For instance, the methyl protons (CH₃) typically appear as a doublet around 1.3-1.6 ppm. scispace.comnih.gov
¹³C NMR spectra reveal the carbon framework of the molecule. The carbonyl carbon of the newly formed amide typically resonates in the range of 170-175 ppm. ajchem-a.comscientific-publications.net The ketonic carbonyl carbon is found further downfield, around 196 ppm. ajchem-a.comscientific-publications.net The signals for the aliphatic and aromatic carbons of the ketoprofen structure and the attached amine moiety provide a complete carbon map of the derivative. ajchem-a.comscientific-publications.net
Heteronuclear Multiple Bond Correlation (HMBC) is a 2D NMR technique that shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the connectivity between the ketoprofen moiety and the amine part through the amide linkage. ugr.esresearchgate.netcolumbia.edu For example, correlations can be observed between the amide N-H proton and the carbonyl carbon of the amide, as well as with carbons in the amine substituent. researchgate.net
Table 2: Representative ¹H and ¹³C NMR Data for a this compound Derivative (Compound: N-(4-Chlorophenyl)-2-(3-benzoylphenyl) propanamide)
Nucleus | Chemical Shift (ppm) | Assignment | Reference |
¹H NMR | 10.40 | s, 1H, NH | ajchem-a.com |
7.25-8.35 | d, 13H, H-arom | ajchem-a.com | |
3.99 | s, 1H, CH | ajchem-a.com | |
1.23-1.54 | s, 3H, CH₃ | ajchem-a.com | |
¹³C NMR | 196.10 | C=O Carbonyl | ajchem-a.com |
172.49 | C=O amide | ajchem-a.com | |
121.25-153.79 | C-aromatic | ajchem-a.com | |
46.23 | CH-aliphatic | ajchem-a.com | |
18.95 | CH₃-aliphatic | ajchem-a.com |
Mass Spectrometry (LC-MS, HRMS, EIMS)
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of ketoprofen amides, confirming their elemental composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that separates the compound from a mixture before it enters the mass spectrometer. It is widely used to confirm the molecular weight of the synthesized amides. nih.govnih.gov The molecular ion peak [M+H]⁺ or [M-H]⁻ is typically observed, confirming the successful synthesis. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. This is crucial for distinguishing between compounds with the same nominal mass. The measured mass is compared to the calculated mass for the proposed structure, and a small difference confirms the composition. nih.govresearchgate.net For example, for N-(2-(3-Benzoylphenyl)propyl)-1H-indole-4-carboxamide, the calculated m/z for [M+H]⁺ was 383.1760, and the found value was 383.1760, confirming the formula C₂₅H₂₃N₂O₂. nih.gov
Electron Ionization Mass Spectrometry (EIMS) can also be used, where the molecular ion peak (M⁺) confirms the molecular weight of the synthesized compounds. scispace.com The fragmentation patterns observed in the mass spectrum can provide additional structural information.
Table 3: HRMS Data for Selected Ketoprofen-Indole Amide Conjugates
Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
2-(3-Benzoylphenyl)-N-(1H-indol-5-yl)propanamide | C₂₄H₂₀N₂O₂ | 369.1603 | 369.1598 | nih.gov |
2-(3-Benzoylphenyl)-N-(1H-indol-2-yl)propanamide | C₂₄H₂₀N₂O₂ | 369.1603 | 369.1606 | nih.gov |
N-(2-(3-Benzoylphenyl)propyl)-1H-indole-4-carboxamide | C₂₅H₂₂N₂O₂ | 383.1760 | 383.1760 | nih.gov |
Chromatographic Methodologies for Purity and Enantiomeric Analysis
Chromatographic techniques are essential for separating ketoprofen amides from reaction byproducts and for resolving their enantiomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of synthesized ketoprofen amides and for performing enantiomeric separations.
For purity analysis, reversed-phase HPLC methods are commonly employed, often using a C18 column. researchgate.netresearchgate.net A mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically used to achieve separation of the target amide from any unreacted starting materials or side products. researchgate.netresearchgate.net The purity of the compound is determined by the percentage of the total peak area that corresponds to the main product peak. mdpi.com
Since ketoprofen is a chiral compound, its amide derivatives are also chiral. The separation of these enantiomers is crucial as they may exhibit different pharmacological activities. Chiral HPLC is the most common method for this purpose. This can be achieved in two ways:
Direct separation using a chiral stationary phase (CSP). Various CSPs, including those based on polysaccharides (like cellulose or amylose) or Pirkle-type columns, have been shown to be effective for resolving the enantiomers of ketoprofen and its derivatives. nih.govscas.co.jpnih.govscirp.org
Indirect separation by derivatizing the ketoprofen enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. However, direct separation on a CSP is generally preferred. nih.gov
The choice of mobile phase, which often includes hexane with an alcohol modifier or buffered aqueous-organic mixtures, is critical for achieving optimal enantioseparation. scas.co.jpnih.govscirp.org For example, a reversed-phase HPLC method using a Lux Amylose-2 column with a mobile phase of water/acetonitrile/acetic acid has been developed for the simultaneous determination of dexketoprofen (the S-(+)-enantiomer) and its R-(-)-enantiomer impurity. nih.gov
Table 4: Example HPLC Conditions for Enantiomeric Separation of Ketoprofen
Column | Mobile Phase | Flow Rate | Detector | Application | Reference |
Astec® CHIROBIOTIC® R (15 cm x 2.1 mm, 5 µm) | [A] 20 mM ammonium acetate, pH 5.6 [B] methanol; (70:30, A:B) | 0.2 mL/min | ESI-MS | Direct enantiomeric separation | |
Lux Amylose-2 (150 x 4.6 mm, 5 µm) | water/acetonitrile/acetic acid 50/50/0.1 (v/v/v) | 1 mL/min | UV | Enantiomeric purity of dexketoprofen | nih.gov |
Chirex 3005 ((R)-1-naphthylglycine 3,5-dinitrobenzoic acid) | 0.02 M ammonium acetate in methanol | 1.2 ml/min | UV | Quantification of enantiomers in plasma | researchgate.net |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and versatile method for monitoring the progress of chemical reactions during the synthesis of ketoprofen amides. ajchem-a.comscispace.comresearchgate.net It is also utilized for the purification and separation of the synthesized compounds. researchgate.netrdd.edu.iq The process involves spotting the compound on a stationary phase, such as silica gel, and developing it with a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the two phases.
The choice of the solvent system (mobile phase) is critical for achieving effective separation. For this compound derivatives, various solvent systems have been reported. For instance, a mixture of cyclohexane, ethyl acetate, and methanol (3:1:0.5) has been used. nih.gov In other syntheses, the reaction's progress was monitored using TLC with iodine as the visualization agent. ajchem-a.com The separation of diastereomeric amides of ketoprofen has been achieved using a benzene-acetonitrile (100:13) solvent system, which proved effective in distinguishing between the two forms. rdd.edu.iq The purity of the synthesized compounds is often ascertained by observing single spots on the TLC plates. rdd.edu.iqijpsonline.com
Visualization of the separated spots on the TLC plate is typically accomplished using short-wave UV light or by exposing the plate to iodine vapor. ajchem-a.comnih.gov
Table 1: TLC Parameters for this compound Analysis
Derivative/Purpose | Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Reference |
Amidocarbamate derivatives | Merck silica gel 60 F254 | Cyclohexane/ethyl acetate/methanol (3:1:0.5) | Short-wave UV light, iodine vapor | nih.gov |
Diastereomeric amides separation | Silica gel coated glass plates | Benzene-acetonitrile (100:13) | Not specified | rdd.edu.iq |
Reaction monitoring | Silica gel | Not specified | Iodine vapor | ajchem-a.com |
Reaction monitoring | Fluka silica gel 60 | Not specified | Not specified | scispace.comresearchgate.net |
Chiral Chromatography for Enantiomer Separation
Ketoprofen is a chiral compound, and its enantiomers, (S)-ketoprofen and (R)-ketoprofen, exhibit different pharmacological activities. jrespharm.com Consequently, the separation and analysis of these enantiomers are of significant importance. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most prevalent technique for this purpose. researchgate.netscirp.org
Enantiomeric separation of ketoprofen can be achieved directly using expensive chiral stationary phases (CSPs) or indirectly by derivatizing the enantiomers into diastereomers, which can then be separated on a standard achiral column. researchgate.net The formation of diastereomeric amide derivatives is a key strategy for resolving ketoprofen enantiomers. srce.hrnih.gov This involves reacting racemic ketoprofen with a chiral amine. The resulting diastereomeric amides can then be separated using techniques like gas, column, or liquid chromatography. srce.hr
Various chiral stationary phases have been successfully employed for the direct separation of ketoprofen and its derivatives. These include columns based on cellulose derivatives, such as tris(4-methylbenzoate)cellulose, and macrocyclic antibiotics like vancomycin, which can be used as a chiral mobile phase additive. nih.govresearchgate.net For example, (R)- and (S)-ketoprofen enantiomers were effectively separated on a LiChrosorb NH2 column using a mobile phase of 2-propanol/potassium dihydrogen phosphate buffer containing vancomycin. researchgate.net This method achieved a selectivity factor (α) of 2.172 and a resolution (Rs) of 4.78. researchgate.net
Table 2: Chiral HPLC Methods for Ketoprofen Enantiomer Separation
Method Type | Stationary Phase (Column) | Mobile Phase | Principle | Reference |
Indirect (as amides) | Tris(4-methylbenzoate)cellulose | Reversed phase | Separation of diastereomeric amides | nih.gov |
Direct (as parent drug) | LiChrosorb NH2 (achiral column) | 2-propanol/potassium dihydrogen phosphate buffer (pH 6.0) with vancomycin as a chiral mobile phase additive | Formation of transient diastereomeric complexes | researchgate.net |
Direct (as parent drug) | CHI-DMB | Hexane with alcoholic modifier | Hydrogen-bonding interactions | scirp.org |
Direct (as parent drug) | (R,R)-DNB-DPEDA-CSP | Hexane with alcoholic modifier | π-π interactions | scirp.org |
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis provides empirical data that is compared against the calculated theoretical values for a proposed molecular formula. For novel ketoprofen amides, elemental analysis serves as a fundamental confirmation of the compound's structure and purity, complementing spectroscopic data. researchgate.netnih.govsrce.hr
The synthesis of various ketoprofen amides, such as propyl, N,N-diethyl, and cyclohexyl amides, has been reported, with their structures confirmed by CHN elemental analysis. srce.hr The experimental findings for C, H, and N percentages were found to be in close agreement with the calculated values, typically within a ±0.4% margin, which validates the successful synthesis and purification of the target compounds. ijpsonline.comsrce.hr
Table 3: Elemental Analysis Data for Selected Ketoprofen Amides
Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |
Ketoprofen propylamide (3a) | C19H21NO2 | C: 77.26, H: 7.17, N: 4.74 | C: 77.35, H: 7.02, N: 4.61 | srce.hr |
Ketoprofen N,N-diethylamide (3b) | C20H23NO2 | C: 77.64, H: 7.49, N: 4.53 | C: 77.38, H: 7.51, N: 4.39 | srce.hr |
Ketoprofen cyclohexylamide (3c) | C22H25NO2 | C: 78.77, H: 7.51, N: 4.18 | C: 78.51, H: 7.63, N: 4.25 | srce.hr |
Ketoprofen 2-aminoethylamide (3d) | C18H20N2O2 | C: 72.95, H: 6.80, N: 9.45 | C: 72.68, H: 6.89, N: 9.31 | srce.hr |
Ketoprofen β-alaninamide (3e) | C19H19NO4 | C: 69.71, H: 5.85, N: 4.28 | C: 69.49, H: 5.97, N: 4.33 | srce.hr |
Ketoprofen 2-hydroxyethylamide (3f) | C18H19NO3 | C: 72.71, H: 6.44, N: 4.71 | C: 72.80, H: 6.31, N: 4.85 | srce.hr |
Ketoprofen 3-hydroxypropylamide (3g) | C19H21NO3 | C: 73.29, H: 6.80, N: 4.50 | C: 73.01, H: 6.95, N: 4.62 | srce.hr |
Ketoprofen N,N-di(2-hydroxyethyl)amide (3h) | C20H23NO4 | C: 69.95, H: 6.75, N: 4.08 | C: 69.71, H: 6.88, N: 4.19 | srce.hr |
Structure-activity Relationship Sar Studies of Ketoprofen Amides
Influence of Amide Bond Formation on Biological Activity and Selectivity
The conversion of ketoprofen's carboxylic acid to an amide bond has profound effects on its biological and physicochemical properties. This modification can lead to prodrugs that release the parent compound in vivo or to new chemical entities with their own distinct pharmacological profiles. nih.govresearchgate.net
Amidation has been shown to significantly enhance the antiproliferative activity of ketoprofen against various human tumor cell lines. 161.53.22researchgate.net This increased cytostatic effect is often attributed to a greater lipophilicity of the amide derivatives compared to the parent drug, which may facilitate better cell uptake. 161.53.22researchgate.net For instance, studies comparing ketoprofen with its amide derivatives demonstrated that while ketoprofen itself has only modest growth-inhibitory effects, the amides exhibit significantly stronger antiproliferative action. 161.53.22
Furthermore, the nature of the linkage is critical for the release kinetics of the active drug. When ketoprofen is conjugated to a polymer via an amide bond, its release is substantially slower than when linked by an ester bond. acs.org This is due to the higher chemical stability of the amide linkage against hydrolysis, a property that can be exploited for developing sustained-release formulations. acs.org
In terms of anti-inflammatory action, the formation of an amide bond can alter the selectivity towards COX isoforms. It has been demonstrated that the amidation of some NSAIDs can improve selectivity for COX-2, the enzyme isoform induced during inflammation, over the constitutive COX-1, which is involved in protecting the gastric mucosa. nih.govsrce.hr Glycine amides of ketoprofen, for example, have been found to be significantly less irritating to the gastric mucosa while maintaining anti-inflammatory activities comparable to the parent drug. nih.govsrce.hr Some ketoprofenamides possess significant analgesic and anti-inflammatory activities independent of their hydrolysis to ketoprofen. srce.hr
Elucidation of Key Pharmacophores and Active Moieties
The core structure of ketoprofen, particularly the 3-benzoylphenyl group, is a crucial pharmacophore for its anti-inflammatory activity. However, SAR studies reveal that the addition of other pharmacophoric moieties through an amide linkage can introduce or enhance specific biological activities.
A key finding is that the amide bond itself, linking various substituents to the ketoprofen scaffold, is essential for achieving significantly higher cytostatic activity compared to the parent compound. 161.53.22ashdin.com The diaryl ketone group within the ketoprofen structure is also considered important for activity, while the free carboxylic acid functional group is not always necessary. mdpi.com
Researchers have enhanced the therapeutic profile of ketoprofen by incorporating other biologically active pharmacophores. For example, the introduction of a 4-thiazolidinone ring via an amide linkage has been shown to maintain or enhance the anti-inflammatory activity of ketoprofen. researchgate.netekb.eg This specific heterocyclic moiety is known for a wide range of biological activities. Similarly, creating hybrid molecules by linking ketoprofen with N-containing heterocycles like piperidine or pyrrolidine through an N-C(=O)-C fragment has been explored to generate new derivatives with unique properties. mdpi.com Another approach involved creating derivatives that bear both amide and carbamate functionalities, which were found to possess excellent antioxidant and lipoxygenase inhibition activity. nih.gov
These studies highlight a modular approach to drug design, where the ketoprofen core provides a foundation for anti-inflammatory action, and the amide-linked moieties fine-tune the molecule's activity, targeting, and selectivity.
Impact of Substituents and Side Chains on Potency and Selectivity
The nature of the substituent (R group) attached to the amide nitrogen of ketoprofen derivatives plays a critical role in determining the potency and selectivity of the resulting compound. By systematically varying these side chains, researchers have been able to modulate various biological activities, including antioxidant, anti-inflammatory, and anticancer effects.
Studies have shown that amides with aromatic and cycloalkyl substituents exhibit potent biological activities. For instance, ketoprofen amides bearing aromatic, cycloalkyl, or heterocyclic side chains were found to be excellent inhibitors of lipid peroxidation. nih.gov Aromatic and cycloalkyl amides also proved to be more potent inhibitors of the lipoxygenase enzyme than derivatives that still contained a free carboxylic acid group. researchgate.net In one study, the benzhydryl (diphenylmethyl) amide of ketoprofen was identified as a particularly potent antioxidant. researchgate.net
The influence of substituents is also evident in the anticancer properties of profen amides. In a series of dexibuprofen amides, a close structural analog of ketoprofen, the type and position of substituents on an aromatic side chain were crucial determinants of anticancer activity. dovepress.com Halogen-substituted aromatic amides, particularly those with chloro groups at the ortho or ortho/para positions of the phenyl ring, displayed excellent tumor growth inhibition. dovepress.com Generally, derivatives with aromatic side chains were more active than those with aliphatic ones. dovepress.com This echoes findings for other NSAID amides, such as those of indomethacin, where a 4-chlorobenzyl group on the amide was found to be very important for potency. mdpi.com
The table below summarizes the impact of different amide substituents on the biological activity of ketoprofen derivatives based on selected studies.
Amide Substituent/Side Chain | Observed Biological Effect | Reference |
Aromatic, Cycloalkyl, Heterocyclic | Excellent lipid peroxidation inhibition | nih.gov |
Aromatic, Cycloalkyl | Potent lipoxygenase inhibition | researchgate.net |
Benzhydryl | Potent antioxidant activity | researchgate.net |
Chloro-substituted Phenyl (on Dexibuprofen) | Excellent antitumor activity | dovepress.com |
4-Chlorobenzyl (on Indomethacin) | Important for COX-2 inhibitory potency | mdpi.com |
Chirality and Enantiospecificity in Biological Response and Metabolism
Ketoprofen possesses a single chiral center at the alpha-carbon of the propionic acid moiety, meaning it exists as two enantiomers: (S)-ketoprofen and (R)-ketoprofen. It is well-established that the (S)-enantiomer is primarily responsible for the anti-inflammatory effects of the racemic mixture through inhibition of cyclooxygenase enzymes. sci-hub.se This stereoselectivity extends to its amide derivatives, where the spatial arrangement of substituents around the chiral center significantly influences biological interactions and metabolic fate.
The biological processing of ketoprofen amides can be highly enantiospecific. For example, the enzyme amidase from the microorganism Sulfolobus solfataricus demonstrates the ability to enantioselectively hydrolyze (S)-ketoprofen amide to its corresponding acid, leaving the (R)-amide largely untouched. researchgate.net This highlights how biological systems can differentiate between the enantiomers of an amide derivative.
Molecular modeling studies further illuminate the basis of this enantiospecificity at the molecular target level. Docking simulations of ketoprofen amide derivatives into the active site of target proteins have shown that the (R) and (S) enantiomers can adopt different binding conformations. mdpi.com For a specific tetrahydroisoquinoline amide of ketoprofen, the (R)-enantiomer was predicted to form a key interaction between its amidic oxygen and the amino acid residue Lys190, whereas the (S)-enantiomer was predicted to interact with a different part of the protein backbone. mdpi.com Such differences in binding can lead to significant variations in potency and efficacy between enantiomers.
Furthermore, the chiral center is a key feature in the metabolic chiral inversion of ketoprofen, a process where the less active (R)-enantiomer is converted to the more active (S)-enantiomer in the body. sci-hub.se The derivatization of the carboxylic acid to an amide can influence this process. The analysis and separation of ketoprofen enantiomers often involve the formation of diastereomeric amides by reacting the racemate with a chiral amine, such as (R)-1-phenylethylamine, which allows for their separation and quantification using standard chromatographic techniques. nih.govadelaide.edu.au
Quantitative Structure-Activity Relationship (QSAR) Modeling of Ketoprofen Amides
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For ketoprofen amides, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their pharmacological effects, thereby guiding the design of more effective molecules.
A central parameter in many QSAR models for ketoprofen amides is lipophilicity, often expressed as log P. Increased lipophilicity has been frequently linked to enhanced antiproliferative activity, likely because it improves the ability of the compound to cross cell membranes and reach its intracellular target. researchgate.net In some QSAR studies on ketoprofen amides, the calculated log P (Clog P) was found to be a critical parameter, showing a linear or bilinear relationship with biological activity. researchgate.net
QSAR approaches have also been used to predict the potential biological activity spectra of new compounds. The Prediction of Activity Spectra for Substances (PASS) algorithm, when applied to newly synthesized ketoprofen amides and their cyclized derivatives, has been used to forecast their potential as antineurotic agents, allowing for a comparison of their therapeutic potential before extensive biological screening. scispace.com
The table below presents key physicochemical descriptors identified in QSAR studies of ketoprofen amides and their influence on specific biological activities.
Physicochemical Descriptor | Biological Activity Influenced | Relationship | Reference |
Lipophilicity (log P) | Antiproliferative activity | Positive correlation | researchgate.net |
Lipophilicity (Clog P) | General biological activity | Important role (linear or bilinear model) | researchgate.net |
Molar Refractivity (CMR) | Lipid peroxidation inhibition | Positive correlation | nih.gov |
These modeling studies underscore the importance of both lipophilicity and molecular size/shape in the activity of ketoprofen amides, providing a rational basis for the synthesis of new derivatives with optimized properties.
Pharmacokinetic and Metabolic Investigations of Ketoprofen Amides and Prodrugs
In Vitro Stability Studies
Chemical Stability in Simulated Biological Fluids
The stability of ketoprofen amides in simulated biological fluids is a critical factor in their potential as orally administered prodrugs. Research has shown that several ketoprofen amide derivatives exhibit significant chemical stability in environments mimicking the stomach and intestines.
In one study, ester and amide derivatives of ketoprofen were found to be chemically stable in simulated gastric fluid (SGF) at a pH of 1.2 and simulated intestinal fluid (SIF) at a pH of 6.8. tubitak.gov.tr This stability is crucial as it suggests the prodrug can pass through the acidic environment of the stomach intact, minimizing premature hydrolysis and potential gastric irritation. tubitak.gov.tr Another investigation confirmed these findings, reporting that specific (S)-ketoprofen amide derivatives were stable in SGF (pH 1.2) and SIF (pH 7.4). researchgate.netresearchgate.netmedipol.edu.tractapharmsci.com
Similarly, a study on mutual amide prodrugs of ketorolac, a structurally related NSAID, with glucosamine demonstrated negligible hydrolysis in SGF. scialert.net In contrast, significant hydrolysis was observed in SIF, which is attributed to the basic pH and the presence of amidase enzymes. scialert.net This differential stability is a desirable characteristic for a prodrug, as it allows for the release of the active drug in the intestinal tract where absorption is intended to occur. scialert.netmdpi.com
The chemical stability of these amide derivatives in simulated gastrointestinal fluids suggests they have the potential to be absorbed as intact molecules, which could lead to an improved therapeutic index compared to the parent drug. tubitak.gov.tr
Table 1: Chemical Stability of this compound Derivatives in Simulated Biological Fluids
Compound/Derivative | Simulated Fluid | pH | Stability | Source |
(S)-2-(4-isobutylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]propanamide | Simulated Gastric Fluid | 1.2 | Stable | researchgate.netresearchgate.net |
(S)-2-(4-isobutylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]propanamide | Simulated Intestinal Fluid | 7.4 | Stable | researchgate.netresearchgate.net |
Ketoprofen Ester and Amide Derivatives | Simulated Gastric Fluid | 1.2 | Stable | tubitak.gov.tr |
Ketoprofen Ester and Amide Derivatives | Simulated Intestinal Fluid | 6.8 | Stable | tubitak.gov.tr |
Ketorolac-Glucosamine Amide Prodrug | Simulated Gastric Fluid | 1.2 | Negligible Hydrolysis | scialert.net |
Ketorolac-Glucosamine Amide Prodrug | Simulated Intestinal Fluid | 7.4 | Significant Hydrolysis | scialert.net |
Stability in Plasma and Liver Microsomes
Studies have shown varied stability of ketoprofen amides in these biological matrices. For instance, certain (S)-ketoprofen amide derivatives were found to be stable against hydrolases in 80% v/v human plasma over the experimental period. researchgate.netresearchgate.netmedipol.edu.tractapharmsci.com This suggests a slower conversion to the parent drug in the bloodstream, which could potentially prolong its therapeutic effect. In contrast, the most active of these compounds was studied in 10% rat liver homogenate to understand its release pattern as a prodrug. researchgate.netresearchgate.netmedipol.edu.tr
Other research has demonstrated that while some this compound prodrugs are stable in vitro, they release ketoprofen in vivo in the plasma and liver. mdpi.com For example, an amide prodrug of ketoprofen was the only one among a series of tested prodrugs to release ketoprofen in the brain, highlighting the influence of the prodrug structure on its metabolic fate. mdpi.com
In a study involving ketoprofen-antioxidant mutual codrugs, the amide derivatives showed rapid hydrolysis in rabbit plasma and liver homogenate, indicating a quick conversion to their parent metabolites. researchgate.net Similarly, a mutual amide prodrug of ketorolac and glucosamine exhibited a short half-life in 80% human plasma, attributed to the presence of active proteolytic enzymes that cleave the amide linkage. scialert.net
The enzymatic hydrolysis of ketoprofen amides can also be influenced by the specific enzymes present. For instance, the oxidation of hydroxyimine derivatives of ketoprofen was found to be catalyzed by cytochrome P450 enzymes in liver microsomes. The rate of this oxidation varied significantly depending on the specific microsomal preparation (human, untreated rat, or CYP-induced rat).
Table 2: Enzymatic Stability of Ketoprofen Amides in Plasma and Liver Microsomes
Compound/Derivative | Biological Matrix | Stability/Hydrolysis | Key Findings | Source |
(S)-2-(4-isobutylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]propanamide | 80% v/v Human Plasma | Stable | Resistant to plasma hydrolases. | researchgate.netresearchgate.netactapharmsci.com |
L-type amino acid transporter 1 (LAT1)-utilizing amide prodrug of ketoprofen | Plasma and Liver | Releases Ketoprofen in vivo | Only amide prodrug in the study to release KPF in the brain. | mdpi.com |
Ketoprofen-antioxidant mutual codrugs (amides) | Rabbit Plasma and Liver Homogenate | Rapid Hydrolysis | Quick conversion to parent metabolites. | researchgate.net |
Ketorolac-glucosamine amide prodrug | 80% Human Plasma | Short Half-life (t1/2 = 67 min) | Hydrolyzed by proteolytic enzymes. | scialert.net |
Ketoprofen hydroxyimine | 80% Human Serum | High Stability (t1/2 ≈ 25 days) | Stable towards enzymatic hydrolysis. | |
Ketoprofen hydroxyimine | Liver Microsomes (Human, Rat) | Oxidation by CYP450 | Rate of oxidation varies with microsomal source. |
Bioavailability Enhancement Strategies via this compound Prodrugs
The development of this compound prodrugs is a promising strategy to enhance the oral bioavailability of the parent drug. globalresearchonline.netscispace.comnih.govnih.gov This approach aims to overcome some of the limitations of ketoprofen, such as its low solubility, which can necessitate large doses to achieve therapeutic concentrations and may lead to toxicity. mdpi.com
By modifying the carboxylic acid group of ketoprofen to form an amide, the physicochemical properties of the drug can be altered to improve its absorption and distribution. researchgate.net For instance, increasing the lipophilicity of the drug can enhance its permeability across biological membranes. nih.govscispace.com
Several studies have demonstrated the potential of this compound prodrugs to improve bioavailability. For example, a study on L-type amino acid transporter 1 (LAT1)-utilizing prodrugs of ketoprofen showed that an amide-linked prodrug could effectively deliver ketoprofen to the brain, a site where the parent drug has poor penetration. mdpi.com This targeted delivery was achieved by designing the prodrug to be recognized by specific transporters. mdpi.com
Another approach involves the synthesis of mutual prodrugs, where ketoprofen is linked to another pharmacologically active molecule. This can not only improve bioavailability but also provide synergistic therapeutic effects. scispace.com
Furthermore, the stability of amide prodrugs in the gastrointestinal tract and their subsequent hydrolysis in plasma or target tissues are crucial for their success. scialert.net A well-designed prodrug should remain intact until it reaches the desired site of absorption, thereby maximizing the amount of active drug that enters systemic circulation. mdpi.comscispace.com
The use of novel drug delivery systems, in conjunction with the prodrug approach, can further enhance bioavailability. globalresearchonline.net For example, formulating this compound prodrugs into microemulsions or nanoparticles could improve their solubility and absorption characteristics.
Chiral Pharmacokinetics of this compound Enantiomers
Ketoprofen is a chiral drug, with the S-enantiomer being primarily responsible for its pharmacological activity. nih.gov However, most commercial preparations are sold as a racemic mixture. nih.govsemanticscholar.org The study of the chiral pharmacokinetics of ketoprofen and its amide prodrugs is essential to understand the disposition of the individual enantiomers in the body.
While ketoprofen itself shows little stereoselectivity in its pharmacokinetics, with both enantiomers having similar plasma time-courses, there is evidence of unidirectional chiral inversion from the R- to the S-enantiomer. nih.govnih.gov This inversion, which is about 10% after oral administration, means that a portion of the less active R-enantiomer is converted to the more active S-enantiomer in the body. nih.gov
The pharmacokinetics of ketoprofen enantiomers can be influenced by factors such as the route of administration and the species being studied. unlp.edu.ar For instance, enantioselective pharmacokinetics of ketoprofen have been demonstrated in various species, including humans, rats, and dogs. unlp.edu.ar
When considering this compound prodrugs, the stereochemistry of both the ketoprofen moiety and any chiral promoiety can influence the pharmacokinetics. The enzymatic hydrolysis of these prodrugs can be stereoselective, leading to different rates of release of the S- and R-enantiomers of ketoprofen.
For example, in a study on the stereoselective disposition of ketoprofen in rats, it was found that the drug undergoes chiral inversion from the (R)- to the (S)-enantiomer. researchgate.net This highlights the importance of using enantioselective analytical methods to accurately determine the concentrations of each enantiomer in biological fluids. researchgate.net
The binding of ketoprofen enantiomers to plasma proteins, such as albumin, can also be stereoselective. nih.govadelaide.edu.au This can affect the distribution and elimination of the enantiomers.
Elucidation of Metabolic Pathways Specific to Ketoprofen Amides
Enzymatic hydrolysis is a key step in the activation of many this compound prodrugs and is often mediated by amidases present in various tissues, such as the liver, plasma, and intestines. scialert.netscirp.org The rate and extent of this hydrolysis can be influenced by the structure of the amide prodrug, with different promoieties leading to varying degrees of stability and rates of conversion. researchgate.netresearchgate.netmdpi.com
In addition to hydrolysis, ketoprofen itself undergoes several metabolic transformations. The main pathway is glucuronidation, where ketoprofen combines with glucuronic acid in the liver to form ketoprofen glucuronide, an inactive metabolite that is excreted in the urine. semanticscholar.orgnih.govbocsci.com
Another metabolic pathway for ketoprofen is ketoreduction, catalyzed by cytochrome P450 enzymes in the liver, which breaks down ketoprofen into its main active metabolite, although it is less potent than ketoprofen itself. bocsci.com Other minor metabolic pathways for ketoprofen include oxidation, sulfation, and methylation. bocsci.com
For this compound prodrugs, the metabolic fate of the promoiety must also be considered. Ideally, the promoiety should be non-toxic and easily eliminated from the body. nih.gov
Some studies have investigated the specific enzymes involved in the metabolism of ketoprofen amides. For example, cytochrome P450 enzymes have been shown to be involved in the oxidation of certain ketoprofen derivatives. bocsci.com Furthermore, computational studies have been used to predict the metabolism of ketoprofen amides by various CYP enzymes, such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. ashdin.com
The fragmentation of ketoprofen amides has also been studied using techniques like mass spectrometry. One pathway involves the cleavage of the C(O)-C(C) bond, leading to the formation of a resonance-stable profen cation. mdpi.com Another more complex mechanism involves the initial cleavage of the amide bond. mdpi.com
Drug Delivery System Applications for Ketoprofen Amide Research
Design and Fabrication of Nanoparticle-Based Delivery Systems for Ketoprofen Amides
The encapsulation of active pharmaceutical ingredients within nanoparticle-based systems is a sophisticated strategy to control drug release, enhance bioavailability, and enable targeted delivery. researchgate.net For ketoprofen and its derivatives, various nanoparticle systems have been explored, utilizing biodegradable and biocompatible polymers. mdpi.com
Research into nanoparticle delivery systems for ketoprofen provides a foundation for the formulation of its amide derivatives. Common fabrication techniques include emulsion-solvent evaporation, nanoprecipitation, and double emulsification. researchgate.nethumanjournals.comresearchgate.net The double emulsification-solvent evaporation (DESE) technique, for instance, is well-suited for encapsulating drugs into polymeric nanoparticles like those made from Poly(lactic-co-glycolic acid) (PLGA). researchgate.net This method involves creating a water-in-oil-in-water double emulsion, which is then subjected to solvent evaporation to form solid nanoparticles. researchgate.nethumanjournals.com Key parameters such as polymer concentration, surfactant type and concentration, and the volume ratio of the oil and water phases can be adjusted to control the final particle size, drug loading, and release characteristics. researchgate.net
In a notable study, ketoprofen-based polymer-drug nanoparticles (KT NPs) were successfully incorporated into hydrogels made from hyaluronan (HA) and collagen. nih.gov These nanoparticles were shown to reduce pro-inflammatory markers in macrophages. nih.gov The nanoparticles were integrated into the hydrogels, which could act as dressings for chronic wounds, providing anti-inflammatory effects directly at the site of action. nih.gov While this study focused on ketoprofen, the polymer-drug conjugate approach is directly applicable to ketoprofen amides, where the amide itself could be part of the polymeric backbone or encapsulated within a polymer matrix.
The selection of polymers is critical. Besides PLGA, materials like poly(D,L-lactic acid) (PDLLA) researchgate.net, Eudragit® acrylic polymers researchgate.netjppres.com, and polycaprolactone (PCL) have been used. mdpi.com The choice of polymer affects not only the fabrication process but also the stability and release kinetics of the encapsulated drug. mdpi.comresearchgate.net For example, Eudragit® S100 has been used to create nanoparticles that provide sustained release of a ketoprofen salt for up to 48 hours. jppres.com
Fabrication Method | Polymer/Carrier | Key Findings | Reference(s) |
Double Emulsification-Solvent Evaporation (DESE) | PLGA, PVA | Produces small, biocompatible nanoparticles for controlled release. | researchgate.net |
Emulsion Solvent Evaporation | Eudragit E100, Eudragit RS | Nanoparticle size (50-150 nm) is dependent on polymer and surfactant concentration. | researchgate.net |
Modified Solvent Displacement | Poly(D,L-lactic acid) (PDLLA) | Achieved high encapsulation efficiency (75.3 ± 0.96%) and sustained release. | researchgate.net |
Hydrogel Incorporation | Hyaluronan (HA)/Collagen | Ketoprofen nanoparticles incorporated into hydrogels reduced pro-inflammatory markers. | nih.gov |
Development of Controlled and Sustained Release Formulations of Ketoprofen Amide Derivatives
A primary motivation for developing derivatives like ketoprofen amides is to overcome the limitations of the parent drug, such as its short biological half-life, which necessitates frequent administration. researchgate.netrjptonline.orgashdin.com Controlled and sustained release formulations aim to maintain therapeutic drug concentrations for an extended period, improving patient compliance and reducing side effects. researchgate.net
Various strategies have been developed for ketoprofen that are adaptable to its amide derivatives. These include:
Matrix Tablets: This approach involves embedding the drug in a polymer matrix that retards its release. Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) and natural gums (e.g., neem gum, cashew gum) have been used to create matrix tablets that can sustain ketoprofen release for 12 hours or more. rjptonline.orgnih.govresearchgate.netnih.gov The release mechanism is typically a combination of diffusion and polymer erosion. researchgate.net
Polymer-Coated Pellets: Another method involves coating drug-containing pellets with a diffusion barrier. A commercial formulation of ketoprofen (Oruvail®) uses pellets coated with materials like shellac and ethylcellulose to achieve 24-hour release. nih.govgoogle.com
Nanocarrier Systems: Nanoparticles, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), offer a high surface area and can be tailored for controlled release. nih.gov SLNs have been investigated for the topical delivery of ketoprofen, where they can accumulate in the stratum corneum and provide a sustained local anti-inflammatory effect. nih.gov Silica-based biomaterials have also been studied as potential carriers, with molecular dynamics simulations confirming favorable interactions between ketoprofen and silica surfaces that can be exploited for controlled release. mdpi.com
Polymeric Microspheres: Encapsulating ketoprofen in microspheres made from polymers like ethylcellulose can protect the gastric mucosa from irritation and provide controlled release. sifisheriessciences.com
The conversion of ketoprofen's carboxylic acid group to an amide linkage inherently alters its solubility and lipophilicity, properties that are central to designing controlled-release systems. ashdin.com For instance, creating more lipophilic amide derivatives could enhance their compatibility with lipid-based carriers like SLNs or NLCs, potentially improving drug loading and slowing release. nih.gov Conversely, hydrophilic amide derivatives could be better suited for hydrogel-based matrix systems.
Formulation Type | Polymer/Excipient System | Release Duration | Key Feature | Reference(s) |
Matrix Tablets | HPMC, Ethylcellulose | 6-24 hours | Release controlled by polymer grade and co-excipients. | nih.gov |
Matrix Tablets | Neem Gum, Cashew Gum | ~12 hours | Utilizes natural, biocompatible polymers for release control. | researchgate.net, rjptonline.org |
Solid Lipid Nanoparticles (SLNs) | N/A (Lipid-based) | Extended | Accumulates in the epidermis for sustained topical delivery. | nih.gov |
Microspheres | Ethylcellulose | Sustained | Protects gastric mucosa from direct drug contact. | sifisheriessciences.com |
Nanoparticles | Eudragit® S100 | Up to 48 hours | pH-sensitive polymer allows for extended-release profiles. | jppres.com |
Targeted Delivery Approaches Utilizing this compound Structures
A significant advantage of the amide functional group is its utility in creating prodrugs designed for targeted delivery. By conjugating ketoprofen to a specific promoiety via an amide bond, the resulting molecule can be engineered to interact with transporters or receptors that are overexpressed in specific tissues, such as the brain or tumors. acs.orgnih.govbrieflands.com
Brain Targeting: Neuroinflammation is a component of many neurodegenerative diseases, but many anti-inflammatory drugs like ketoprofen have poor penetration across the blood-brain barrier (BBB). nih.gov One promising strategy to overcome this is to hijack nutrient transporters. The L-type amino acid transporter 1 (LAT1) is highly expressed at the BBB and is responsible for transporting large neutral amino acids into the brain. nih.govdntb.gov.ua
Researchers have designed and synthesized ketoprofen prodrugs that are recognized by LAT1. In one study, ketoprofen was conjugated to both aromatic and aliphatic amino acids via either an ester or an amide linkage. nih.govmdpi.com The amide-linked prodrug, in particular, was found to be inactive against cyclooxygenase (COX) enzymes in its intact form but was successfully transported into the mouse brain, where it released the active ketoprofen. nih.govmdpi.com This approach allows the inactive prodrug to cross the BBB, minimizing peripheral side effects, and then release the active anti-inflammatory agent specifically within the central nervous system. nih.gov
Cancer Targeting: Another area of active research is the targeted delivery of NSAIDs to tumor tissues. Many cancers overexpress certain cell surface receptors involved in angiogenesis and cell migration. By attaching ketoprofen to peptides that bind to these receptors, the drug can be concentrated at the tumor site. brieflands.com
Two well-known peptide sequences used for this purpose are:
RGD (Arginine-Glycine-Aspartic acid): This motif preferentially binds to integrin receptors (e.g., αvβ3), which play a key role in tumor angiogenesis. brieflands.com
NGR (Asparagine-Glycine-Arginine): This sequence targets aminopeptidase N (CD13), another receptor that is overexpressed on the surface of tumor cells. brieflands.com
Studies have demonstrated the synthesis of ketoprofen conjugated to both RGD and NGR peptides through amide bonds. The resulting NGR-ketoprofen conjugates showed significantly higher cytotoxic activity on cancer cell lines that overexpress the NGR receptor compared to ketoprofen alone. brieflands.com This indicates that the peptide-drug conjugate successfully targets the cancer cells, enhancing the drug's local efficacy. brieflands.com
Targeting Strategy | Promoieties | Target Receptor/Transporter | Target Site | Key Finding | Reference(s) |
Brain Delivery | Aromatic/Aliphatic Amino Acids (Amide Linkage) | L-type Amino Acid Transporter 1 (LAT1) | Brain | Amide prodrug crosses the BBB and releases active ketoprofen in the brain. | nih.gov, dntb.gov.ua, mdpi.com |
Cancer Therapy | RGD Peptide Sequence | Integrin Receptors (e.g., αvβ3) | Tumor Vasculature | Targets receptors involved in angiogenesis. | brieflands.com |
Cancer Therapy | NGR Peptide Sequence | Aminopeptidase N (CD13) | Tumor Cells | NGR-ketoprofen conjugate showed enhanced cytotoxicity on target cancer cells. | brieflands.com |
Preclinical Safety and Toxicity Evaluation of Ketoprofen Amides
Gastrointestinal Toxicity Assessment (e.g., Ulcerogenic Potential, Gastric Mucosa Irritation)
A significant drawback of non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen is their tendency to cause gastrointestinal (GI) damage, including gastric irritation and ulceration. researchgate.net This toxicity is largely attributed to the free carboxylic acid group present in their chemical structure, which can cause direct irritation to the gastric mucosa, and the inhibition of cyclooxygenase-1 (COX-1), an enzyme vital for producing cytoprotective prostaglandins in the stomach. researchgate.netscispace.com
Chemical modification of ketoprofen's carboxylic acid group into an amide is a key strategy to reduce this GI toxicity. researchgate.netscholarsresearchlibrary.com By masking the acidic moiety, these amide derivatives are designed to be more stable in the stomach's acidic environment, preventing direct contact irritation. scholarsresearchlibrary.com
Several preclinical studies have demonstrated the success of this approach. In studies using animal models, various N-substituted amide derivatives of ketoprofen have been shown to possess anti-inflammatory and analgesic properties, often comparable or even superior to the parent drug, but with a significantly reduced ulcerogenic potential. medipol.edu.trtubitak.gov.tr For instance, a study evaluating N-[2-(aryl/heteroaryl substituted)ethyl]propanamide derivatives of (S)-ketoprofen found that none of the amide prodrugs induced gastric mucosal lesions or bleeding points in the gastric mucosa of test animals, in stark contrast to the parent compound. medipol.edu.tr Similarly, other research on ester and amide derivatives of ketoprofen reported that most of the synthesized compounds were non-ulcerogenic under the tested conditions. scispace.comtubitak.gov.tr
The findings from a comparative study on the ulcerogenic effects are summarized below.
Table 1: Comparative Ulcerogenic Index of Ketoprofen and its Amide Derivatives
Compound | Ulcerogenic Index | Observations | Source |
---|---|---|---|
Ketoprofen | Measurable | Showed a measurable ulcerogenic index in at least one animal. | medipol.edu.tr |
(S)-2-(3-benzoylphenyl)-N-[2-(aryl/heteroaryl substituted)ethyl]propanamide derivatives | None | Caused no gastric mucosal lesions or bleeding points. | medipol.edu.tr |
Ibuprofen/Mefenamic Acid Amide Prodrugs | None | Caused no sign of gastric lesions. | scispace.com |
This table is generated based on descriptive data from the cited research articles.
Observations from the histological examination of stomach tissues further support these findings. A study on ketoprofen-nicotinamide multicomponent solids revealed that this formulation resulted in a lighter infiltration of neutrophil inflammatory cells compared to the pure ketoprofen group, indicating reduced gastric irritation. researchgate.net This collective evidence strongly suggests that the conversion of ketoprofen to its amide form is an effective method for mitigating its gastrointestinal toxicity. researchgate.netscispace.commedipol.edu.tr
Acute Toxicity Studies in Preclinical Models
Acute toxicity studies are essential for determining the potential dangers of a substance after a single, short-term exposure. These studies typically establish the median lethal dose (LD50), which is the dose required to be fatal to 50% of a tested animal population. For ketoprofen itself, the LD50 in mice has been reported as 375 mg/kg. ekb.eg
Preclinical evaluations of ketoprofen amides suggest a favorable acute toxicity profile. An in silico ADMET (adsorption, distribution, metabolism, excretion, and toxicity) analysis of various ketoprofen amides predicted that the compounds are not hazardous or carcinogenic. ashdin.com While specific LD50 values for simple ketoprofen amides are not extensively detailed in the available literature, studies on similar prodrugs are informative. For example, an investigation into ketoprofen ester prodrugs, which also mask the carboxylic acid group, reported a predicted LD50 value more than 30-fold greater than that of ketoprofen, indicating significantly lower acute toxicity. mdpi.com
Furthermore, studies on multicomponent solids of ketoprofen with nicotinamide (an amide) showed no significant increase in the levels of liver enzymes (SGOT and SGPT) after administration, which is a common indicator of acute toxicity. researchgate.net General toxicological assessments of other long-chain fatty acid amides have also found them to have very low acute oral toxicity, with LD50 values determined to be greater than 2000 mg/kg bw and in some cases as high as 5000 mg/kg bw. europa.eu These findings collectively suggest that ketoprofen amides are likely to possess a significantly lower acute toxicity risk compared to the parent ketoprofen molecule.
Table 2: Acute Toxicity Data for Ketoprofen and Related Compounds
Compound/Class | Animal Model | LD50 Value / Observation | Source |
---|---|---|---|
Ketoprofen | Mice | 375 mg/kg | ekb.eg |
Ketoprofen Amides | In silico | Predicted to be non-hazardous and non-carcinogenic. | ashdin.com |
Ketoprofen Ester Prodrugs | In silico | Predicted LD50 >30-fold higher than ketoprofen. | mdpi.com |
Ketoprofen-Nicotinamide Solid | Mice | No significant increase in SGOT/SGPT levels. | researchgate.net |
This table is generated based on data from the cited research articles. "In silico" refers to computer-based prediction.
Organ-Specific Toxicity Monitoring (e.g., Liver Histology)
Beyond acute effects, preclinical studies monitor for potential damage to specific organs following repeated administration of a test compound. The liver is a key organ of concern for drug-induced toxicity, as it is central to metabolism. The parent drug, ketoprofen, has been shown to induce hepatotoxicity in animal models. ekb.egnih.gov Histopathological examinations of the liver in mice treated with ketoprofen have revealed adverse changes, including the enlargement of sinusoidal capillaries, the presence of leukocyte infiltrates, and zones of necrosis. nih.gov Biochemical analysis also shows a significant increase in liver enzymes such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT), indicating liver damage. ekb.egnih.gov
In contrast, the modification of ketoprofen into amide and ester prodrugs appears to significantly reduce this liver toxicity. An in silico analysis of ketoprofen ester prodrugs predicted no hepatotoxicity. mdpi.com This was corroborated by in vivo studies where these ester prodrugs demonstrated significantly lower effects on liver toxicity compared to pure ketoprofen. mdpi.com
Histological observations from studies on related ketoprofen modifications support a better safety profile. For instance, the evaluation of ketoprofen-nicotinamide solids showed they did not cause a significant increase in SGOT and SGPT levels, and stomach histology showed less damage compared to ketoprofen alone. researchgate.net These results indicate that by masking the reactive carboxylic acid group, ketoprofen amides and related prodrugs are less likely to cause the organ-specific damage, particularly to the liver, that can be associated with the parent NSAID.
Table 3: Liver Histology and Enzyme Findings for Ketoprofen vs. Derivatives
Compound | Key Findings in Liver | Source |
---|---|---|
Ketoprofen | - Significant increase in AST, ALT, and ALP enzymes.- Enlargement of sinusoidal capillaries.- Presence of leukocyte infiltrates and necrosis. | nih.gov |
Ketoprofen Ester Prodrugs | - Significantly lower effects on liver toxicity compared to ketoprofen.- Predicted to have no hepatotoxicity (in silico). | mdpi.com |
This table is generated based on data from the cited research articles.
Future Directions and Research Perspectives for Ketoprofen Amide Compounds
Exploration of Novel Synthetic Pathways and Derivatization Strategies
Future research into ketoprofen amide compounds will likely prioritize the development of innovative and efficient synthetic methodologies. While established methods such as using N,N'-dicyclohexylcarbodiimide (DCC) scientific-publications.netajchem-a.com or the benzotriazole method nih.govresearchgate.netsrce.hr have proven effective, the focus is shifting towards more sophisticated derivatization strategies. The goal is to create a diverse library of ketoprofen amides with a wide range of physicochemical properties and biological activities.
Key derivatization strategies that are being explored include:
Hybrid Molecule Synthesis: This involves conjugating ketoprofen with other biologically active molecules to create single chemical entities with dual or synergistic effects. Examples include the synthesis of ketoprofen-indole conjugates, which have shown inhibitory activity on the Hedgehog signaling pathway, a target in cancer therapy. nih.gov Another approach is the creation of this compound-chalcone hybrids, which have been investigated as potential acetylcholinesterase (AChE) inhibitors for Alzheimer's disease treatment. researchgate.net
Prodrug and Codrug Formation: Derivatization is a key strategy to create prodrugs that can improve the therapeutic profile of ketoprofen. srce.hrmedipol.edu.tr For instance, linking ketoprofen to amino acids or other promoieties can enhance solubility, alter lipophilicity, and modify release patterns. srce.hrmedipol.edu.tr The synthesis of mutual prodrugs, where ketoprofen is combined with another anti-inflammatory agent like salicylic acid, has been shown to potentiate anti-inflammatory activity. nih.gov
Targeted Delivery Conjugates: To enhance efficacy and reduce off-target effects, particularly in cancer therapy, ketoprofen has been conjugated to targeting moieties. One study demonstrated the coupling of ketoprofen to RGD and NGR peptides, which target integrins that are often overexpressed on tumor cells. brieflands.com
Functional Group Modification: Researchers have synthesized novel ketoprofen derivatives bearing both amide and carbamate functionalities. nih.gov These modifications aim to introduce new biological activities, such as antioxidant or lipoxygenase inhibition, that are not prominent in the parent compound. nih.govresearchgate.net
These synthetic explorations are crucial for expanding the chemical space of ketoprofen amides and identifying new lead compounds for further development.
Table 1: Examples of Synthetic Strategies for Ketoprofen Amides
Synthetic Strategy | Description | Example Compound Type | Potential Application | Reference |
---|---|---|---|---|
Amide Coupling (DCC) | Use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to form an amide bond between ketoprofen's carboxylic acid and an amine. | N-substituted ketoprofen amides | General synthesis of amide derivatives | scientific-publications.netajchem-a.com |
Benzotriazole Method | Activation of ketoprofen's carboxylic group via a benzotriazole intermediate, which then readily reacts with amines to form amides. | Ketoprofenamides with various amines (primary, secondary, amino acids) | Creation of potential prodrugs | nih.govresearchgate.netsrce.hr |
Hybrid Synthesis | Covalent linking of ketoprofen to another distinct pharmacophore or active molecule. | Ketoprofen-indole conjugates | Anticancer (Hedgehog pathway inhibition) | nih.gov |
Targeted Conjugation | Attaching ketoprofen to a peptide or other ligand that recognizes specific receptors on target cells. | Ketoprofen-RGD/NGR peptide conjugates | Targeted cancer therapy | brieflands.com |
Deeper Mechanistic Understanding of Biological Activities
While ketoprofen's primary mechanism is the inhibition of cyclooxygenase (COX) enzymes researchgate.net, its amide derivatives often exhibit distinct and more complex biological activity profiles. A significant future direction is to unravel the precise molecular mechanisms underlying these activities.
Many ketoprofen amides demonstrate potent antitumor effects, and their mechanism appears to be multifactorial and often independent of COX inhibition. 161.53.22 Studies have shown that certain amide derivatives induce cell cycle arrest and apoptosis in cancer cells. 161.53.22 The enhanced cytostatic activity of these amides is often attributed to their increased lipophilicity, which may lead to better cell uptake compared to the parent drug. 161.53.22
Furthermore, research indicates that some ketoprofen derivatives possess dual inhibitory action against both cyclooxygenase and 5-lipoxygenase (5-LOX), enzymes crucial in inflammatory pathways. nih.govresearchgate.net This dual inhibition could offer a broader anti-inflammatory effect. Other novel mechanisms are also being uncovered. For example, specific amide conjugates of ketoprofen and indole have been designed to act as small-molecule inhibitors of Gli1-mediated transcription, a key component of the oncogenic Hedgehog signaling pathway. nih.gov The development of hydrogen sulfide (H₂S)-releasing ketoprofen derivatives, such as ATB-352, represents another mechanistic innovation aimed at reducing gastrointestinal toxicity while preserving anti-inflammatory action. researchgate.net
Future investigations will need to employ advanced molecular biology techniques to identify the specific cellular targets and signaling pathways modulated by these amide compounds. Understanding these mechanisms is critical for optimizing drug design and identifying the most suitable therapeutic applications.
Table 2: Biological Activities and Mechanisms of this compound Derivatives
Derivative Type | Observed Biological Activity | Proposed Mechanism | Reference |
---|---|---|---|
Fenoprofen and Ketoprofen Amides | Antitumor / Antiproliferative | Induction of G1 phase cell cycle arrest and apoptosis; enhanced cell uptake due to greater lipophilicity. | 161.53.22 |
Amidocarbamate derivatives | Antioxidant, Lipoxygenase inhibition | Inhibition of lipid peroxidation and soybean lipoxygenase. | nih.gov |
Amide conjugates with indole | Anticancer | Inhibition of Gli1-mediated transcription in the Hedgehog pathway. | nih.gov |
H₂S-releasing derivatives (e.g., ATB-352) | Anti-inflammatory with reduced GI toxicity | COX inhibition combined with the protective effects of H₂S on the gastric mucosa. | researchgate.net |
Integration of Advanced Computational and Experimental Methods
The synergy between computational modeling and experimental validation is becoming indispensable in modern drug discovery. For this compound research, this integration is crucial for accelerating the identification and optimization of new drug candidates. ashdin.com
In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling are being used extensively. researchgate.netashdin.commdpi.com Molecular docking allows researchers to predict how different ketoprofen amides will bind to target proteins, such as COX-2, providing insights into their potential inhibitory activity before they are synthesized. ashdin.com For example, docking studies have been used to compare the binding energies of various ketoprofen amides to the active site of COX-2, helping to select the most promising candidates for further investigation. ashdin.commdpi.com
Molecular dynamics simulations can further evaluate the stability of the predicted ligand-protein complexes over time. mdpi.com QSAR models build statistical relationships between the chemical structures of the compounds and their biological activities, enabling the prediction of the potency of new, unsynthesized derivatives. researchgate.net
These computational predictions are then validated through targeted experimental work. mdpi.com Compounds identified as promising in silico are synthesized and evaluated in in vitro assays for their anti-inflammatory, antioxidant, or cytostatic activities. nih.govmdpi.com This integrated approach streamlines the drug development process, reducing the time and cost associated with traditional trial-and-error screening of large compound libraries. ashdin.com The future will see an even greater reliance on these computational tools, likely incorporating more advanced AI and machine learning models to refine predictions and design novel this compound structures with desired therapeutic properties. mdpi.com
Translational Research Prospects for Therapeutic Applications
The ultimate goal of research into ketoprofen amides is their translation into clinically useful therapies. Several promising avenues for translational research have emerged from preclinical studies.
The most significant prospect lies in oncology. Numerous studies have highlighted the anticancer potential of ketoprofen amides, suggesting their use as either chemopreventive agents or as prodrugs for antitumor therapy. brieflands.com161.53.22 The ability of some derivatives to act via COX-independent mechanisms, such as inhibiting the Hedgehog pathway, makes them particularly attractive for cancers where this pathway is dysregulated. nih.gov Furthermore, the strategy of conjugating ketoprofen to tumor-targeting peptides like RGD presents a clear path toward developing targeted cancer therapeutics with enhanced efficacy and reduced systemic toxicity. brieflands.com
Another major area is the development of safer non-steroidal anti-inflammatory drugs (NSAIDs). A primary limitation of long-term NSAID use is gastrointestinal toxicity. medipol.edu.trresearchgate.net The development of this compound prodrugs or codrugs is a key strategy to mitigate these side effects. medipol.edu.trresearchgate.net Research into H₂S-releasing ketoprofen derivatives like ATB-352 has shown promising results in preclinical models, demonstrating maintained anti-inflammatory activity with significantly reduced gastrointestinal damage. researchgate.net These findings support the clinical development of new anti-inflammatory agents with improved safety profiles for chronic conditions like arthritis.
Future translational efforts will require rigorous preclinical evaluation in relevant animal models followed by well-designed clinical trials to assess the safety and efficacy of the most promising this compound candidates in humans.
Q & A
Q. What are the standard synthetic methodologies for preparing ketoprofen amide derivatives, and how do they ensure structural fidelity?
Ketoprofen amides are typically synthesized via activation of the carboxylic acid group in ketoprofen. A widely used method involves the benzotriazole-mediated approach , where ketoprofen is converted to its acid chloride derivative and reacted with amines to form amides . Alternatively, the Schotten-Baumann reaction employs acyl chlorides and amines under biphasic conditions to yield amides with high purity, as demonstrated in the synthesis of hydroxyimine amides . Methodological rigor includes spectroscopic validation (e.g., NMR, FTIR) to confirm amide bond formation and substituent placement.
Q. Which analytical techniques are most reliable for characterizing this compound derivatives and assessing stereochemical purity?
Reverse-phase HPLC with chiral stationary phases is critical for resolving enantiomers, especially given ketoprofen’s inherent stereochemistry. Indirect methods, such as forming diastereomeric derivatives via amidation, enhance chromatographic separation efficiency . FTIR spectroscopy identifies key functional groups (e.g., C=O amide bands at ~1650 cm⁻¹), while mass spectrometry confirms molecular weights . For enantiomeric excess determination, polarimetry or chiral HPLC coupled with UV detection is recommended .
Q. What in vitro assays are commonly used to evaluate the antioxidant and anti-inflammatory potential of ketoprofen amides?
- Lipid peroxidation inhibition : Measured using rat liver microsomes or liposomes exposed to pro-oxidants (e.g., Fe²⁺/ascorbate), with thiobarbituric acid-reactive substances (TBARS) as endpoints .
- Lipoxygenase (LOX) inhibition : Soybean LOX assays quantify IC₅₀ values via spectrophotometric monitoring of linoleic acid oxidation .
- DPPH radical scavenging : Evaluates electron-donating capacity, though ketoprofen amides often show weak activity here compared to lipid peroxidation inhibition .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data between lipid peroxidation inhibition and DPPH radical scavenging assays for ketoprofen amides?
Discrepancies arise due to differing mechanisms: lipid peroxidation assays reflect membrane-targeted antioxidant activity, while DPPH measures direct radical neutralization. To reconcile results, prioritize mechanistic studies (e.g., molecular docking to identify LOX-binding affinity) and cellular models (e.g., macrophage ROS assays). For example, cycloalkyl-substituted amides exhibit >95% lipid peroxidation inhibition but <20% DPPH activity, suggesting their efficacy is context-dependent .
Q. What experimental design considerations are critical for optimizing the cytostatic activity of ketoprofen amides in cancer cell lines?
- Structure-activity relationship (SAR) profiling : Introduce lipophilic groups (e.g., benzhydryl, O-benzyl) to enhance cell membrane permeability. Derivatives like 4i (O-benzyl) show IC₅₀ values of ~10 μM in leukemia cells .
- Dose-response assays : Use logarithmic concentration ranges (0.1–100 μM) to capture non-linear effects.
- Combination studies : Co-treatment with chemotherapeutics (e.g., doxorubicin) to assess synergism via Chou-Talalay analysis .
Q. What strategies mitigate challenges in achieving high enantiomeric purity during catalytic asymmetric synthesis of ketoprofen amides?
- Chiral catalysts : Rhodium-based catalysts in hydrogenation reactions yield moderate enantiomeric excess (up to 69%) .
- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) for stereoselective amidation under mild conditions.
- Post-synthetic purification : Diastereomeric salt crystallization using (R)-methylbenzylamine improves ee to >96% .
Q. How do formulation parameters influence the controlled release of ketoprofen amides in polymeric drug delivery systems?
- Polymer-drug interactions : FTIR and DSC identify hydrogen bonding between amide groups and polymer matrices (e.g., poly(NVCL-co-AA)), which modulate release kinetics .
- Ester vs. amide linkers : Ester-linked conjugates in alginate microspheres show sustained release over 14 days (hydrolysis-driven), while amide linkages require enzymatic cleavage for drug liberation .
- In vivo validation : Transplant functionalized microcapsules in murine models to quantify pericapsular fibrosis reduction and drug bioavailability .
Methodological Tables
Table 1. Key Biological Activities of Selected Ketoprofen Amides
Derivative | Lipid Peroxidation Inhibition (%) | LOX IC₅₀ (μM) | Cytostatic Activity (IC₅₀, μM) |
---|---|---|---|
3b | 99.9 | 20.5 | 25.0 |
4i | 98.5 | 35.2 | 10.2 |
5f | 97.8 | 45.0 | 18.7 |
Data from |
Table 2. Solubility Profile of Ketoprofen in Physiologically Relevant Media
Medium | Solubility (mg/mL) |
---|---|
0.1 N HCl (pH 1.2) | 0.12 |
Phosphate buffer (pH 7.2) | 1.85 |
Data from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.